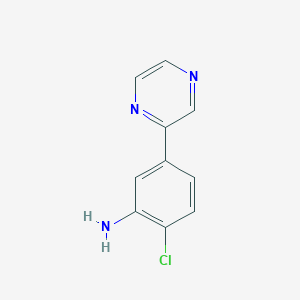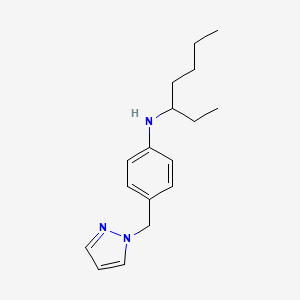
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Applications De Recherche Scientifique
MTEP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTEP has also been investigated for its potential use in the treatment of addiction, anxiety, and depression. Additionally, MTEP has been used to study the role of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one in synaptic plasticity and learning and memory.
Mécanisme D'action
MTEP acts as a selective antagonist of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one, which is a G protein-coupled receptor that is widely expressed in the central nervous system. This compound plays a critical role in regulating synaptic plasticity, learning, and memory. By blocking the activity of this compound, MTEP has been shown to reduce the excitotoxicity that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the levels of glutamate in the brain, which is a neurotransmitter that is involved in a wide range of physiological processes. MTEP has also been shown to reduce inflammation and oxidative stress in the brain, which can contribute to neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTEP in lab experiments is its high selectivity for 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one. This allows researchers to study the specific role of this compound in various physiological processes without the confounding effects of other receptors. However, one limitation of using MTEP is that it can have off-target effects at high concentrations, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on MTEP. One area of interest is the development of more selective and potent 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one antagonists that can be used to study the role of this compound in various physiological processes. Another area of interest is the investigation of MTEP as a potential therapeutic agent for neurodegenerative diseases and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of MTEP on the brain and the potential risks associated with its use.
In conclusion, MTEP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selective antagonism of this compound has made it a valuable tool for studying the role of this receptor in various physiological processes. While there are limitations to using MTEP in lab experiments, its potential applications in the treatment of neurodegenerative diseases and psychiatric disorders make it an area of ongoing research.
Méthodes De Synthèse
MTEP can be synthesized using a multi-step process that involves the reaction of 2-methylsulfonyl ethyl bromide with 3-nitroacetophenone in the presence of potassium carbonate. The resulting intermediate is then reduced using sodium borohydride and subsequently treated with trifluoroacetic anhydride to yield MTEP in high yield and purity.
Propriétés
IUPAC Name |
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O3S/c1-16(14,15)3-2-12-6(13)4-5(11-12)7(8,9)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIOHKAMLCKFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C(=O)CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)





![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)


![1-[4-[2-(Methylamino)ethyl]piperidin-1-yl]-2-phenylpropan-2-ol](/img/structure/B7577811.png)
![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-3-(3-methylphenyl)propan-1-one](/img/structure/B7577817.png)